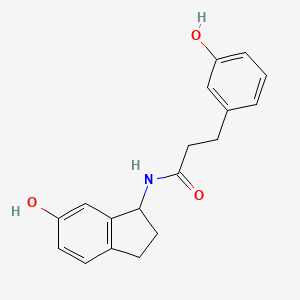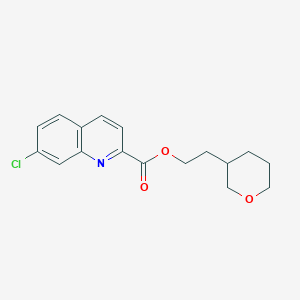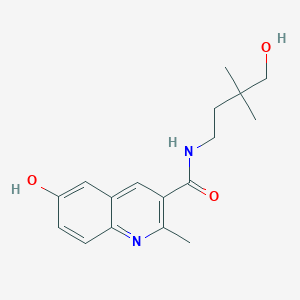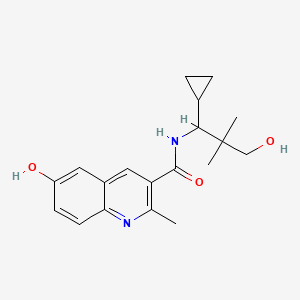
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide, also known as HPP-4382, is a chemical compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. Inflammation research has shown that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has also been shown to have low toxicity in preclinical studies. However, the limitations of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
For research on N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide include further preclinical studies to investigate its therapeutic potential in various diseases.
Métodos De Síntesis
The synthesis of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the reaction of 3-(3-hydroxyphenyl)propanoic acid with 6-hydroxy-1-indanone in the presence of a coupling reagent. The resulting product is then purified through column chromatography to yield N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide. This synthesis method has been optimized to produce high yields of pure N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-14-3-1-2-12(10-14)4-9-18(22)19-17-8-6-13-5-7-15(21)11-16(13)17/h1-3,5,7,10-11,17,20-21H,4,6,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGDVNRDOKSAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CCC3=CC(=CC=C3)O)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-3-[[3-(hydroxymethyl)oxolan-3-yl]methyl]urea](/img/structure/B7435183.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)

![benzyl 3-[(3S)-3-fluoropyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B7435208.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)

![2,3,3,3-Tetrafluoro-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one](/img/structure/B7435248.png)
![6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide](/img/structure/B7435261.png)